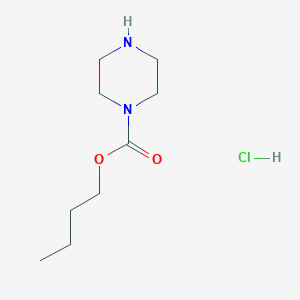
Piperazine-1-carboxylic acid butyl ester hydrochloride
Overview
Description
Piperazine-1-carboxylic acid butyl ester hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is often used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites of a molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butoxycarbonylpiperazine hydrochloride typically involves the protection of piperazine with a butoxycarbonyl group. One common method is the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain butoxycarbonylpiperazine hydrochloride.
Industrial Production Methods
For industrial production, the synthesis of butoxycarbonylpiperazine hydrochloride can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through crystallization or other separation techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Piperazine-1-carboxylic acid butyl ester hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The butoxycarbonyl group can be removed using acidic conditions to yield the free piperazine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as potassium carbonate.
Deprotection Reactions: Hydrochloric acid or trifluoroacetic acid is commonly used to remove the butoxycarbonyl group.
Major Products Formed
Substitution Reactions: The major products are substituted piperazine derivatives.
Deprotection Reactions: The major product is free piperazine.
Scientific Research Applications
Piperazine-1-carboxylic acid butyl ester hydrochloride has several scientific research applications, including:
Chemistry: It is used as a protecting group in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of butoxycarbonylpiperazine hydrochloride primarily involves its role as a protecting group. By temporarily masking reactive sites on a molecule, it prevents unwanted side reactions during synthetic processes. This allows for selective reactions to occur at other sites on the molecule. The butoxycarbonyl group can be easily removed under acidic conditions, revealing the free piperazine for further reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl piperazine-1-carboxylate
- N-Boc-piperazine
- 1-Boc-piperazine
Uniqueness
Piperazine-1-carboxylic acid butyl ester hydrochloride is unique in its specific use as a hydrochloride salt, which can offer different solubility and stability properties compared to other similar compounds. This makes it particularly useful in certain synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C9H19ClN2O2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
butyl piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-2-3-8-13-9(12)11-6-4-10-5-7-11;/h10H,2-8H2,1H3;1H |
InChI Key |
VHYKUGOYPWERLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N1CCNCC1.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
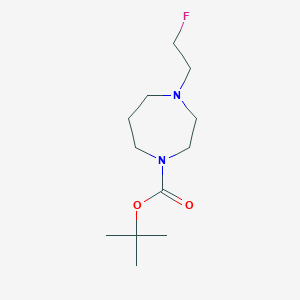
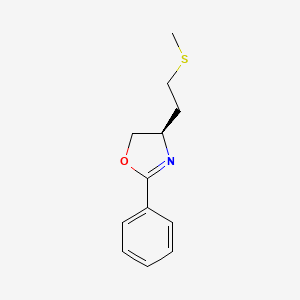
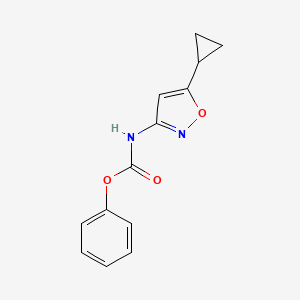
![Tert-butyl 2-[2-hydroxy-1-(hydroxymethyl)ethyl]hydrazine carboxylate](/img/structure/B8275616.png)
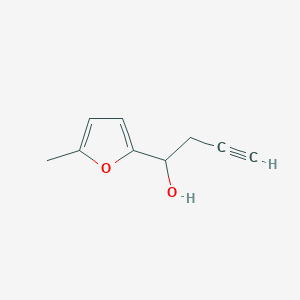
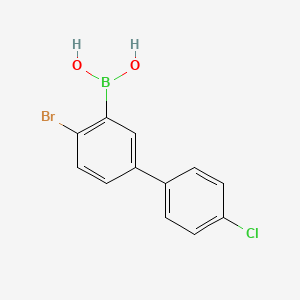
![Phenyl [1-methyl-5-(tritylamino)pyrazol-4-yl]carbamate](/img/structure/B8275644.png)
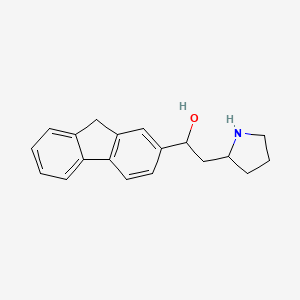
![5-amino-1H-pyrazole-3-carboxylic acid [2-(4-chloro-phenyl)-ethyl]-amide](/img/structure/B8275652.png)
![2-{2-[2-(Dimethylamino)ethoxy]ethoxy}pyridine-4-carbonitrile](/img/structure/B8275658.png)
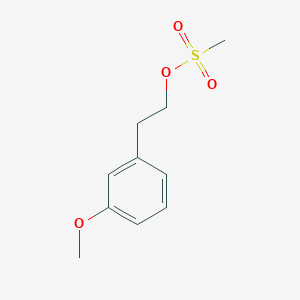
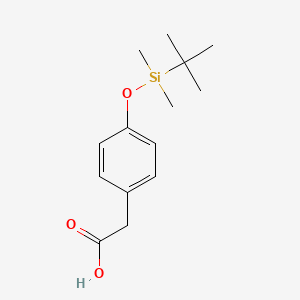
![[5-Bromo-2-(dimethylamino)pyrimidin-4-yl]methanol](/img/structure/B8275689.png)
![1,1-dimethylethyl (3S,4S)-3-hydroxy-4-[({[(phenylmethyl)oxy]carbonyl}amino)methyl]-1-pyrrolidinecarboxylate](/img/structure/B8275700.png)
